molecular formula C15H14O4 B12706399 1(2H)-Anthracene, 3,4-dihydro-3,8,9-trihydroxy-6-methyl-, (-)- CAS No. 61419-08-7

1(2H)-Anthracene, 3,4-dihydro-3,8,9-trihydroxy-6-methyl-, (-)-

Cat. No.: B12706399
CAS No.: 61419-08-7
M. Wt: 258.27 g/mol
InChI Key: JNQGXIWEBUFDSA-JTQLQIEISA-N
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Description

1(2H)-Anthracene, 3,4-dihydro-3,8,9-trihydroxy-6-methyl-, (-)- is a complex organic compound belonging to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons known for their stability and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Anthracene, 3,4-dihydro-3,8,9-trihydroxy-6-methyl-, (-)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Hydroxylation: Introduction of hydroxyl groups to the anthracene core.

    Methylation: Addition of a methyl group to the anthracene structure.

    Reduction: Reduction of specific bonds to achieve the desired dihydro configuration.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.

    Batch or Continuous Flow Reactors: Depending on the scale of production, either batch reactors or continuous flow systems may be employed.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Anthracene, 3,4-dihydro-3,8,9-trihydroxy-6-methyl-, (-)- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Further reduction of the anthracene core.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including palladium on carbon or platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce fully saturated hydrocarbons.

Scientific Research Applications

    Chemistry: As a precursor for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Utilization in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with molecular targets, such as enzymes or receptors. The hydroxyl and methyl groups may play a role in binding affinity and specificity. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Anthracene: The parent compound, lacking hydroxyl and methyl groups.

    1,2-Dihydroxyanthracene: Featuring hydroxyl groups but no methyl group.

    6-Methylanthracene: Containing a methyl group but no hydroxyl groups.

Uniqueness

1(2H)-Anthracene, 3,4-dihydro-3,8,9-trihydroxy-6-methyl-, (-)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

61419-08-7

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

(3S)-3,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one

InChI

InChI=1S/C15H14O4/c1-7-2-8-4-9-5-10(16)6-12(18)14(9)15(19)13(8)11(17)3-7/h2-4,10,16-17,19H,5-6H2,1H3/t10-/m0/s1

InChI Key

JNQGXIWEBUFDSA-JTQLQIEISA-N

Isomeric SMILES

CC1=CC2=CC3=C(C(=O)C[C@H](C3)O)C(=C2C(=C1)O)O

Canonical SMILES

CC1=CC2=CC3=C(C(=O)CC(C3)O)C(=C2C(=C1)O)O

Origin of Product

United States

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